2,6-Diazabicyclo[3.1.0]hexane
Description
2,6-Diazabicyclo[3.1.0]hexane is a bicyclic organic compound featuring a fused cyclopropane and pyrrolidine-like ring system with nitrogen atoms at positions 2 and 4. This scaffold is notable for its structural rigidity, which imparts unique electronic and steric properties.
Properties
CAS No. |
91808-04-7 |
|---|---|
Molecular Formula |
C4H8N2 |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
2,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H8N2/c1-2-5-4-3(1)6-4/h3-6H,1-2H2 |
InChI Key |
DUKFJMDKIQPPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using ruthenium (II) catalysis .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,6-Diazabicyclo[3.1.0]hexane has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations and Conformational Properties
The position of nitrogen atoms and substituents significantly alters the geometry and reactivity of diazabicyclo[3.1.0]hexane derivatives:
Key Findings :
- Methyl substituents at positions 6,6′ reduce steric repulsion, maintaining near-planar geometry in 1,5-DABH derivatives .
- Bis-compounds (e.g., 6,6′-bis-DABH) exhibit similar torsional angles to monomers, suggesting minimal conformational disruption .
- 3,6-Diazabicyclo derivatives (e.g., 3-benzyl-3,6-diazabicyclo[3.1.0]hexane) prioritize rigidity for pharmacological applications, leveraging nitrogen placement for receptor binding .
Hypergolic Propellants
1,5-Diazabicyclo[3.1.0]hexane derivatives exhibit hypergolic ignition with nitric acid, attributed to rapid exothermic reactions between amine groups and oxidizers. Methyl substituents enhance stability without compromising reactivity .
Pharmaceuticals
- mGlu Receptor Agonists: 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate derivatives (e.g., LY354740) show subtype-selective agonist activity at metabotropic glutamate receptors. Methyl substitution at C4α or C4β positions dictates receptor specificity (e.g., mGlu2 vs. mGlu3) .
- Antitumor Agents : Diazabicyclo[3.1.0]hexane scaffolds are present in Mitomycins and Albomitomycin C4, where the bicyclic structure facilitates DNA alkylation .
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